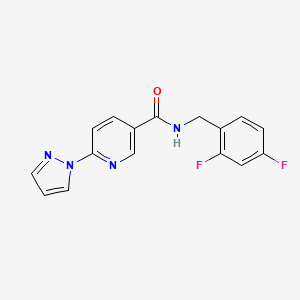

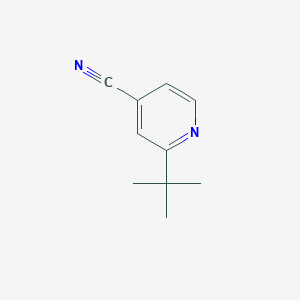

(E)-N'-(1-(4-phenylcyclohexyl)ethylidene)isonicotinohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

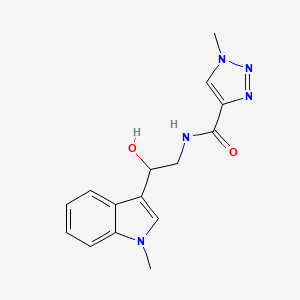

The compound “(E)-N’-(1-(4-phenylcyclohexyl)ethylidene)isonicotinohydrazide” is an organic compound. It likely contains a phenylcyclohexyl group, which is a cyclohexyl ring (a six-membered carbon ring) with a phenyl group (a benzene ring minus a hydrogen) attached . The “E” in the name suggests the presence of a double bond with substituents on opposite sides .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, a compound with a similar structure, 4-Phenyl-1-cyclohexene, is a liquid at 20 degrees Celsius and has a molecular weight of 158.24 .Applications De Recherche Scientifique

Enzyme Inhibition

Isonicotinohydrazide derivatives, including variants of the specified compound, have been synthesized and tested for their inhibitory activity against enzymes such as ecto-5′-nucleotidase and alkaline phosphatase isozymes. These enzymes are implicated in several diseases, including vascular calcifications, hypophosphatasia, and various cancers (Channar et al., 2017)(source).

Antitumor Activity

Certain isonicotinohydrazide derivatives have shown antitumor activity against cancer cell lines such as K562 (human chronic myeloid leukemia) and Jurkat (human T lymphocyte carcinoma) (Shabani et al., 2010)(source).

Antioxidant Activities and DNA-binding

(E)-N'-[1-(pyridin-2-yl)ethylidene]isonicotinohydrazide and its lanthanide complexes have been characterized for their antioxidant activities and DNA-binding properties. These complexes exhibit significant antioxidant activity and show a potential for DNA interaction through groove binding modes, indicating their potential for therapeutic applications (Hao et al., 2010)(source).

Antimicrobial and Antiviral Activities

A range of isonicotinohydrazide derivatives has been evaluated for antimycobacterial, antiviral, and antimicrobial activities. Some compounds exhibited higher activity than standard drugs against Mycobacterium tuberculosis and showed potential against DNA viruses (Judge et al., 2011)(source).

Anticonvulsant Agents

(E)-N′-(substituted-benzylidene)isonicotinohydrazide derivatives have been synthesized and evaluated as potent anticonvulsant agents, displaying significant activity in various seizure models, indicating their potential for development as therapeutic agents for epilepsy (Malhotra et al., 2012)(source).

Propriétés

IUPAC Name |

N-[(E)-1-(4-phenylcyclohexyl)ethylideneamino]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c1-15(22-23-20(24)19-11-13-21-14-12-19)16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-6,11-14,16,18H,7-10H2,1H3,(H,23,24)/b22-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNNGVFKLMCYKT-PXLXIMEGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=CC=NC=C1)C2CCC(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)C1=CC=NC=C1)/C2CCC(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N'-(1-(4-phenylcyclohexyl)ethylidene)isonicotinohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methylphenoxy)acetamide](/img/structure/B2809145.png)

![4,7-Diazaspiro[2.5]octan-8-one](/img/structure/B2809151.png)

![2-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2809152.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-fluorobenzenesulfonamide](/img/structure/B2809153.png)

![2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2809156.png)

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2809159.png)